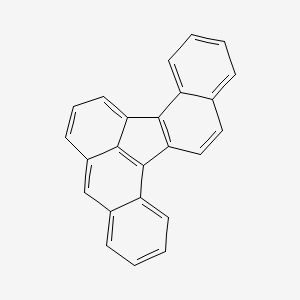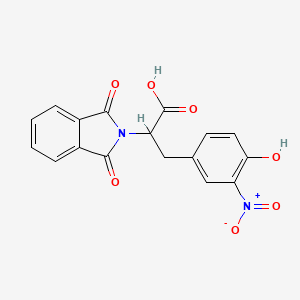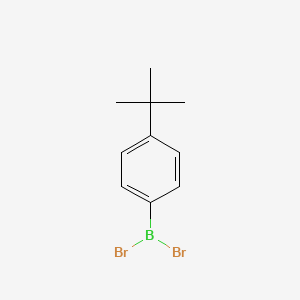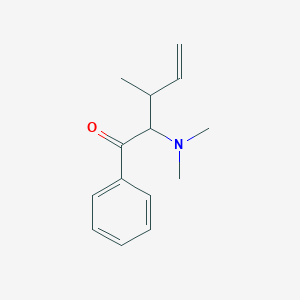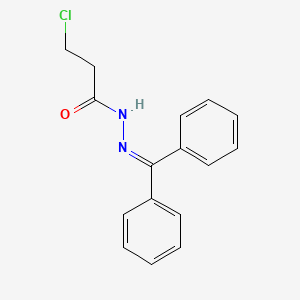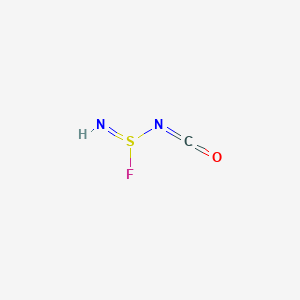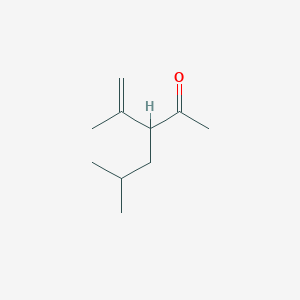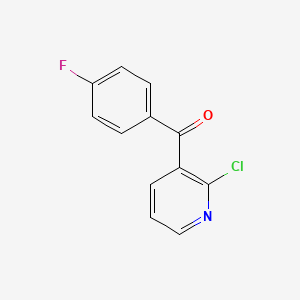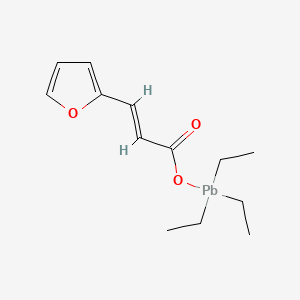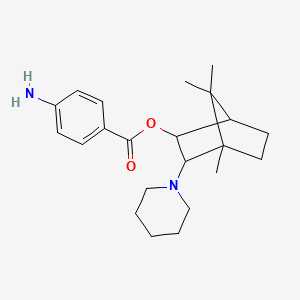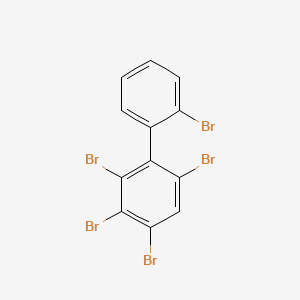
1,1'-Biphenyl, 2,2',3,4,6-pentabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated biphenyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of biphenyl derivatives with different functional groups.
Oxidation Reactions: Formation of biphenyl quinones or other oxidized derivatives.
Reduction Reactions: Formation of less brominated biphenyl compounds.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- involves its interaction with biological molecules and pathways. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with cellular membranes, affecting their integrity and permeability. The bromine atoms in the compound contribute to its flame-retardant properties by releasing bromine radicals that inhibit the combustion process .
Comparison with Similar Compounds
- 2,2’,4,5,5’-Pentabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
- Decabromodiphenyl ether (DBDPE)
Comparison: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other polybrominated biphenyls, it has a higher degree of bromination, leading to enhanced flame-retardant properties. Additionally, its specific substitution pattern affects its reactivity and interactions with other molecules .
Properties
CAS No. |
77910-04-4 |
|---|---|
Molecular Formula |
C12H5Br5 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1,2,3,5-tetrabromo-4-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H |
InChI Key |
HFCFSKONCLKHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




